molecular formula C10H13N3O2 B167092 2-(4-Nitrophenyl)piperazine CAS No. 137684-53-8

2-(4-Nitrophenyl)piperazine

Cat. No. B167092
M. Wt: 207.23 g/mol
InChI Key: WWRUGVIJFUXWFW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)piperazine is a chemical compound with the empirical formula C10H13N3O2 . It is a synthetic intermediate used in the synthesis of Itraconazole, an orally active antimycotic structurally related to Ketoconazole .


Synthesis Analysis

The synthesis of 2-(4-Nitrophenyl)piperazine involves several steps. One approach involves the use of 1-(4-Nitrophenyl)piperazine (4-NPP) as a new derivatization reagent . This method shifts the benzyl halides derivatives away to the near visible range (392 nm), which could minimize the matrix interferences from the drug substances and related impurities .


Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenyl)piperazine is characterized by a central piperazine ring with a nitrophenyl group attached . The molecular weight of the compound is 207.229 Da .


Chemical Reactions Analysis

2-(4-Nitrophenyl)piperazine can undergo various chemical reactions. For instance, it can be used as a derivatization reagent in the analysis of residual trace benzyl halides in drug substances . It can also participate in the synthesis of piperazine derivatives .


Physical And Chemical Properties Analysis

2-(4-Nitrophenyl)piperazine is a yellow granular solid . It has a melting point range of 130 - 134 °C . The compound is considered hazardous and may cause skin and eye irritation, as well as respiratory irritation .

Scientific Research Applications

Anticancer Activity

Piperazine-derived molecules, including variants like 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, demonstrate significant anticancer activities. These compounds exhibit strong binding affinities to DNA, indicating potential for anti-tumor effects (Demirağ et al., 2022).

Antimicrobial and Antifungal Activities

N-phenylpiperazine derivatives have been shown to possess antimicrobial and antifungal properties. Specifically, some 1-(4-nitrophenyl)piperazine derivatives demonstrate inhibitory activities against various bacterial and fungal pathogens, including Mycobacteria strains and Fusarium avenaceum, highlighting their potential in developing new antimicrobial drugs (Pospíšilová et al., 2019).

Antifungal Medicinal Intermediates

Compounds like 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine serve as key intermediates in the synthesis of antifungal medicines, particularly for treating deep fungal infections. Their synthesis and role as intermediates in triazole antifungal agents are of international interest, marking their importance in pharmaceutical manufacturing (Changmei Ke et al., 2010).

Synthesis and Structural Analysis

Advancements in the synthesis of piperazine derivatives like 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and related compounds have been crucial in the study of their crystal structures and applications. These developments aid in understanding their chemical behavior and potential for various applications (Holehundi J. Shankara Prasad et al., 2022).

Antitubercular and Antileishmaniasis Potential

6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, involving modifications like piperazine substitution, have shown potential as drug candidates for diseases like tuberculosis and visceral leishmaniasis. This highlights the role of piperazine derivatives in repositioning antitubercular agents for other neglected tropical diseases (Thompson et al., 2016).

Safety And Hazards

2-(4-Nitrophenyl)piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin and eye irritation and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-4,10-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRUGVIJFUXWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405534
Record name 2-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)piperazine

CAS RN

137684-53-8
Record name 2-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LR Mills - 2020 - search.proquest.com
This thesis describes new methods for C–O and C–C functionalization in the contexts of cyclopropanol and homoenolate chemistry, transnitrilation, and Ni catalysis. These strategies …
Number of citations: 2 search.proquest.com

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